

Spectroscopic Properties of 2-Amino-6-iodopurine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-iodopurine

Cat. No.: B107381

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-iodopurine is a synthetic purine analog of significant interest in biomedical research and drug development. Its structural similarity to natural purines like adenine and guanine allows it to function as a versatile building block in the synthesis of novel therapeutic agents, particularly antiviral and anticancer drugs. The presence of an iodine atom at the 6-position and an amino group at the 2-position imparts unique chemical and physical properties, making it a valuable tool for probing nucleic acid structure and function. This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Amino-6-iodopurine**, offering a foundational understanding for researchers utilizing this compound in their work. While direct and complete experimental data for **2-Amino-6-iodopurine** is not extensively published in a single source, this guide compiles available information and provides data from closely related analogs to offer a robust predictive characterization.

Physicochemical Properties

Basic physicochemical properties of **2-Amino-6-iodopurine** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₄ IN ₅	--INVALID-LINK--
Molecular Weight	261.03 g/mol	--INVALID-LINK--
Appearance	White to light yellow crystalline powder	--INVALID-LINK--
Melting Point	>240 °C (decomposes)	--INVALID-LINK--
IUPAC Name	6-iodo-7H-purin-2-amine	--INVALID-LINK--

Spectroscopic Data

The following sections detail the expected spectroscopic characteristics of **2-Amino-6-iodopurine** based on available data and analysis of analogous compounds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of **2-Amino-6-iodopurine** is expected to be dominated by the electronic transitions of the 2-aminopurine chromophore. The position of the absorption maxima can be influenced by solvent polarity and pH.

Table 1: Expected UV-Vis Absorption Data for **2-Amino-6-iodopurine**

Solvent	λ_{max} (nm) (Expected)	Molar Absorptivity (ϵ , M ⁻¹ cm ⁻¹) (Expected)
Methanol	~285, ~330	Not Available
Water (pH 7)	~285, ~330	Not Available

Note: The expected values are based on the known absorption characteristics of 2-aminopurine and related derivatives. Actual experimental values may vary.

Fluorescence Spectroscopy

2-Aminopurine and its derivatives are known to be fluorescent, a property not significantly present in natural purines. This makes **2-Amino-6-iodopurine** a potential fluorescent probe in

nucleic acid research. The fluorescence properties, including excitation and emission maxima and quantum yield, are highly sensitive to the local environment.

Table 2: Expected Fluorescence Data for **2-Amino-6-iodopurine**

Solvent	Excitation λ_{max} (nm) (Expected)	Emission λ_{max} (nm) (Expected)	Quantum Yield (Φ) (Expected)
Water (pH 7)	~330	~370	~0.01 - 0.1

Note: The quantum yield of 2-aminopurine is significantly quenched when incorporated into nucleic acid structures. The presence of the heavy iodine atom in **2-Amino-6-iodopurine** may also lead to a lower quantum yield compared to 2-aminopurine itself due to the heavy-atom effect.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the molecular structure of **2-Amino-6-iodopurine**. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents on the purine ring. The expected chemical shifts provided below are based on data from similar 6-halopurine derivatives.

Table 3: Expected ^1H NMR Chemical Shifts for **2-Amino-6-iodopurine** (in DMSO- d_6)

Proton	Chemical Shift (δ , ppm) (Expected Range)	Multiplicity
H8	8.0 - 8.5	s
NH ₂	6.5 - 7.5	br s
NH (imidazole)	12.0 - 13.0	br s

Table 4: Expected ^{13}C NMR Chemical Shifts for **2-Amino-6-iodopurine** (in DMSO- d_6)

Carbon	Chemical Shift (δ , ppm) (Expected Range)
C2	158 - 162
C4	150 - 154
C5	115 - 120
C6	100 - 105
C8	140 - 145

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broad signals for NH and NH₂ protons are due to chemical exchange and quadrupole effects.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **2-Amino-6-iodopurine**, confirming its elemental composition and structure.

Table 5: Expected Mass Spectrometry Data for **2-Amino-6-iodopurine**

Ionization Mode	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z) (Expected)
Electrospray (ESI+)	261.96	135 (loss of I), 108 (loss of I and HCN)

Note: The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be a key feature in the mass spectrum.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Vis Absorption Spectroscopy

- Sample Preparation: Prepare a stock solution of **2-Amino-6-iodopurine** in a suitable solvent (e.g., methanol or phosphate-buffered saline, pH 7.4) at a concentration of 1 mM. From the

stock solution, prepare a series of dilutions in the desired solvent to an absorbance range of 0.1 - 1.0 AU.

- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Record a baseline spectrum with the cuvette filled with the solvent blank.
 - Measure the absorbance spectrum of the sample solutions from 200 to 400 nm.
 - Identify the wavelength of maximum absorbance (λ_{max}).
- Data Analysis: If the path length of the cuvette and the concentration of the solution are known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$).

Fluorescence Spectroscopy

- Sample Preparation: Prepare a dilute solution of **2-Amino-6-iodopurine** in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
- Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.
- Data Acquisition:
 - Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the expected emission maximum.
 - Record the emission spectrum by exciting the sample at its excitation λ_{max} and scanning the emission wavelengths.
 - For quantum yield determination, measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate) under identical experimental conditions.

- **Data Analysis:** The fluorescence quantum yield (Φ_{sample}) can be calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$ where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **2-Amino-6-iodopurine** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:**
 - Acquire a ^1H NMR spectrum.
 - Acquire a ^{13}C NMR spectrum.
 - Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.
- **Data Analysis:** Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H spectrum to determine the relative number of protons. Assign the chemical shifts based on known values for similar structures and correlation spectra.

Mass Spectrometry (MS)

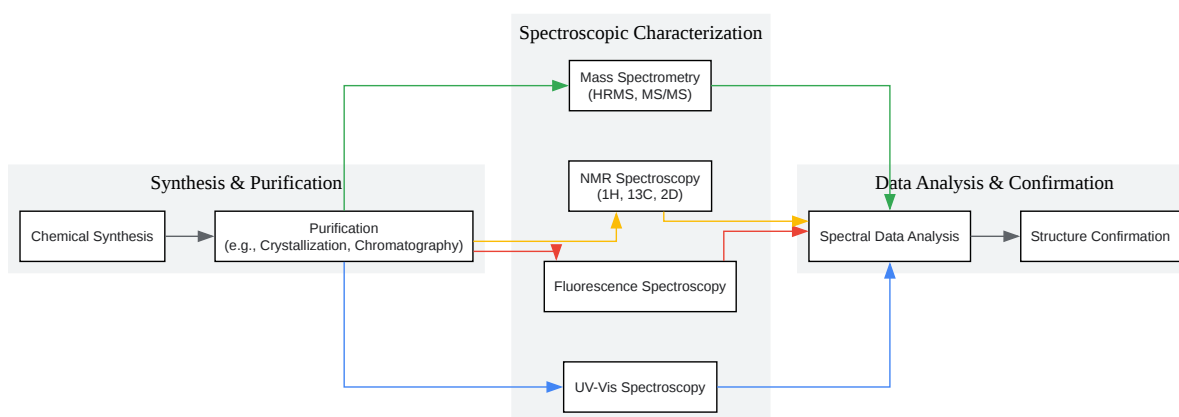
- **Sample Preparation:** Prepare a dilute solution of **2-Amino-6-iodopurine** (e.g., 10 μM) in a solvent compatible with the ionization source (e.g., methanol/water with 0.1% formic acid for ESI).
- **Instrumentation:** Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- **Data Acquisition:**

- Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule $[M+H]^+$.
- Perform tandem mass spectrometry (MS/MS) on the $[M+H]^+$ ion to obtain fragmentation data.
- Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to identify characteristic fragment ions, which can help to confirm the structure of the molecule.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like **2-Amino-6-iodopurine**.

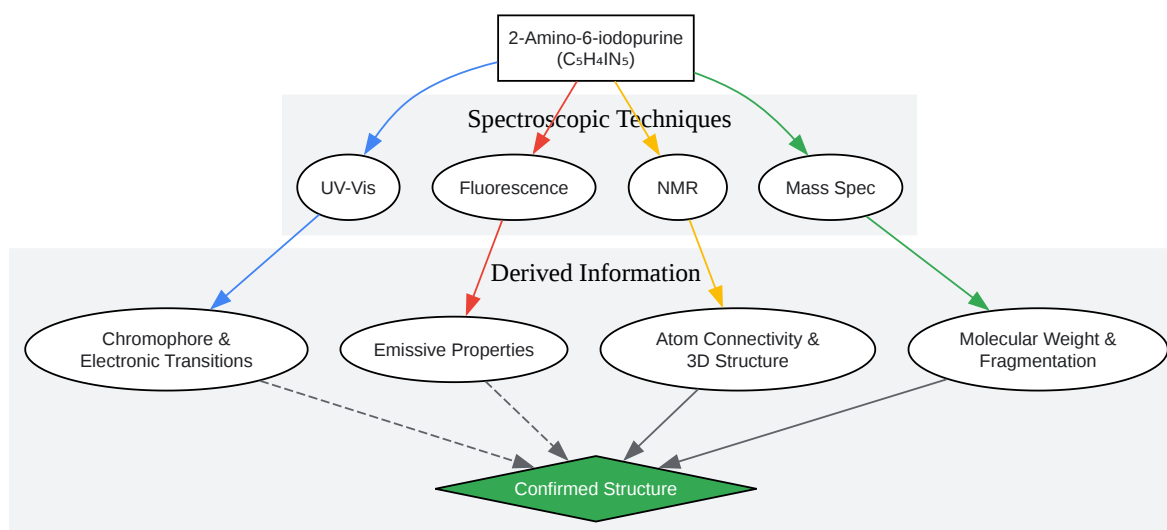


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Caption: Workflow for the synthesis and spectroscopic analysis of **2-Amino-6-iodopurine**.

Logical Relationship of Spectroscopic Techniques

This diagram shows the logical relationship between the different spectroscopic techniques and the information they provide for structural elucidation.



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Caption: Interrelation of spectroscopic methods for structural elucidation.

- To cite this document: BenchChem. [Spectroscopic Properties of 2-Amino-6-iodopurine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b107381#spectroscopic-properties-of-2-amino-6-iodopurine\]](https://www.benchchem.com/product/b107381#spectroscopic-properties-of-2-amino-6-iodopurine)

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